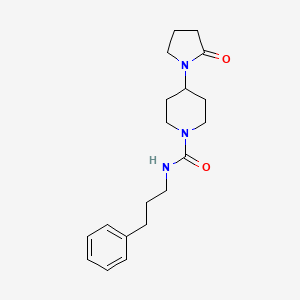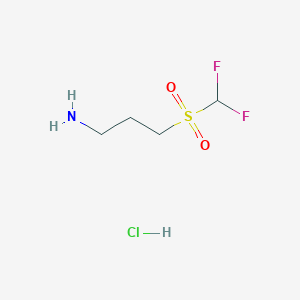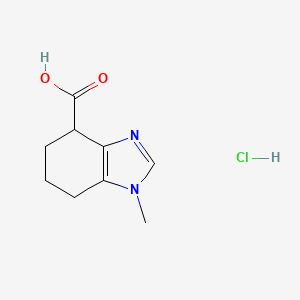![molecular formula C24H26N4O3 B2521530 Methyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251627-00-5](/img/structure/B2521530.png)
Methyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complexes
Multidentate naphthyridine-based ligands have been utilized to prepare diiron(II) complexes, demonstrating the compound's role in modeling features of non-heme diiron cores in oxygen-activating enzymes. These complexes exhibit reversible oxidation waves and react with oxygen or hydrogen peroxide to afford products with properties characteristic of (mu-oxo)diiron(III) species. This research highlights the compound's utility in studying enzymatic processes and the mechanism of oxygen activation (J. Kuzelka, S. Mukhopadhyay, B. Spingler, & S. Lippard, 2003).
Enantioselective Catalysis
Optically active aminonaphthol, obtained through condensation and N-methylation processes involving naphthol and benzaldehyde, was found to catalyze the enantioselective ethylation of aryl aldehydes to secondary alcohols with high enantioselectivities. This showcases the compound's application in asymmetric synthesis, providing a method for producing chiral alcohols, which are valuable in medicinal chemistry (D. X. Liu et al., 2001).
Mesophase Behavior of Azepanes
Studies on the mesophase behavior of three-ring azo/ester molecules, including those with extra fused benzene rings and lateral methyl substituents, have been conducted. This research offers insights into the effects of molecular structure on the stability and characteristics of mesophases, relevant for the design of liquid crystal materials (A. M. Sultan, A. Fahmi, G. Saad, & M. Naoum, 2019).
Antimicrobial Activity
The antimicrobial activities of esters of 2-Methyl-1,8-naphthyridine-3-carbamic acid were explored, highlighting the potential biomedical applications of these compounds. Such research is crucial for the development of new antimicrobial agents to combat resistant microbial strains (D. Ramesh & B. Sreenivasulu, 2004).
Synthesis of Fused Pyrrolo[2,1-c][1,4]diazepines
An efficient method for synthesizing benzo-, naphtho-, and heterocycle-fused pyrrolo[2,1-c][1,4]diazepin-5,11-dione derivatives starting from l-proline methyl ester has been developed. This approach, which includes key cyclization steps mediated by PIFA, provides a pathway for creating compounds with potential antitumor properties, demonstrating the compound's relevance in pharmaceutical research (A. Correa et al., 2005).
Eigenschaften
IUPAC Name |
methyl 3-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-10-11-19-21(27-18-9-7-8-17(14-18)24(30)31-2)20(15-25-22(19)26-16)23(29)28-12-5-3-4-6-13-28/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIUFSMDXXIZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)OC)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2521447.png)

![N-(4-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2521454.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2521455.png)



![6-Methoxy-9-methyl-12-[4-(propan-2-yl)benzenesulfonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2521464.png)

![(E)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2521466.png)

![2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2521468.png)

![5-methoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2521470.png)